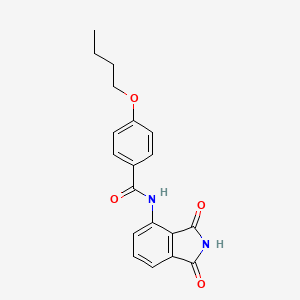

4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

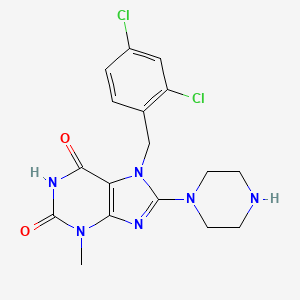

“4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide” is a chemical compound . It has been studied for its potential anticonvulsant properties .

Synthesis Analysis

This compound can be synthesized from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent . The compound was synthesized by treating GABA and phthalimide at high temperature under anhydrous conditions .Molecular Structure Analysis

The molecular structure of “4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide” has been confirmed and characterized using various spectral techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide” involve the coupling of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid with various substituted amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide” have been analyzed using various analytical techniques .Applications De Recherche Scientifique

Pharmaceutical Synthesis

The isoindoline nucleus of the compound is structurally similar to phthalimide, which is a core component in many pharmaceuticals. Its derivatives have been synthesized and investigated for their potential as therapeutic agents . For example, certain derivatives have shown promise in treating blood cancers by inducing apoptosis and necrosis in cancer cell lines .

Herbicides

Isoindoline derivatives have been explored for their use in agriculture, particularly as herbicides. Their reactivity allows for the synthesis of compounds that can disrupt plant growth, providing a chemical means of controlling weeds .

Colorants and Dyes

The compound’s ability to form stable colored complexes makes it suitable for application in dyes and pigments. These colorants can be used in various industries, including textiles and inks .

Polymer Additives

Due to its chemical stability and reactivity, this compound can be used to modify polymers, enhancing their properties such as durability, flexibility, and resistance to chemicals .

Organic Synthesis

As a versatile building block, it can be used to synthesize a wide range of organic molecules. Its reactivity with various reagents opens up pathways to create complex molecules for research and development .

Photochromic Materials

The compound’s structure allows it to change color upon exposure to light, making it useful in the development of photochromic materials. These materials have applications in smart windows, lenses, and information storage .

Antioxidant and Antibacterial Activities

Recent studies have shown that certain benzamide derivatives exhibit antioxidant and antibacterial activities, suggesting potential for use in preserving food and treating infections .

Anticancer Agents

Isoindoline-1,3-dione derivatives have been evaluated for their anticancer properties. Some derivatives have demonstrated inhibitory effects on the viability of cancer cells, indicating potential use in cancer therapy .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-butoxy-N-(1,3-dioxoisoindol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-2-3-11-25-13-9-7-12(8-10-13)17(22)20-15-6-4-5-14-16(15)19(24)21-18(14)23/h4-10H,2-3,11H2,1H3,(H,20,22)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPRVERFULDFGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2946511.png)

![6-Ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2946514.png)

![N-(4-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2946518.png)

![Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946520.png)

![[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone](/img/structure/B2946525.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2946528.png)

![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2946530.png)